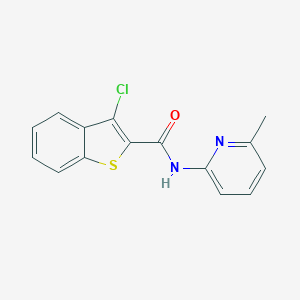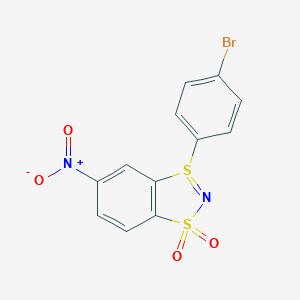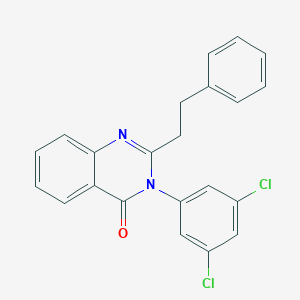
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C22H16Cl2N2O and its molecular weight is 395.3g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Environmental Impact Assessment
The environmental impact of organochlorine compounds, which share structural similarities with 3-(3,5-Dichlorophenyl)-2-(2-phenylethyl)-3,4-dihydroquinazolin-4-one, has been extensively reviewed. For instance, chlorophenols, a related group, have been studied for their moderate toxicity to mammalian and aquatic life, indicating potential ecological considerations for similar compounds. These substances exhibit moderate to high persistence in certain environmental conditions and are known for their strong organoleptic effects, highlighting the need for careful assessment of related chemicals in aquatic environments (Krijgsheld & Gen, 1986).
Advanced Oxidation Processes for Degradation
Research on the degradation of organic pollutants, including structurally related compounds, through enzymatic approaches in the presence of redox mediators, offers insight into potential methods for mitigating environmental impacts. Enzymes like laccases and peroxidases, in conjunction with redox mediators, can significantly enhance the degradation efficiency of recalcitrant compounds, suggesting a promising area for the application of this compound in environmental remediation efforts (Husain & Husain, 2007).
Analytical Methods for Antioxidant Activity
The development and application of analytical methods for determining antioxidant activity have been thoroughly reviewed, providing a foundation for evaluating the potential antioxidant properties of this compound. Techniques such as the ABTS/PP Decolorization Assay and various spectrophotometry-based methods offer avenues for assessing the compound's antioxidant capacity, which could have implications for its use in pharmacological and food industry applications (Ilyasov et al., 2020).
Potential for Agricultural Herbicide Treatment
The treatment of wastewater from the pesticide industry, including herbicides based on compounds like 2,4-D, which share functional groups with the chemical , emphasizes the importance of understanding and mitigating the environmental impact of such substances. Biological processes and granular activated carbon have shown effectiveness in removing a wide range of pesticide residues, suggesting that similar strategies could be applicable for treating wastewater containing this compound or its degradation products (Goodwin et al., 2018).
特性
IUPAC Name |
3-(3,5-dichlorophenyl)-2-(2-phenylethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16Cl2N2O/c23-16-12-17(24)14-18(13-16)26-21(11-10-15-6-2-1-3-7-15)25-20-9-5-4-8-19(20)22(26)27/h1-9,12-14H,10-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADNSDHOIMHKLHF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=NC3=CC=CC=C3C(=O)N2C4=CC(=CC(=C4)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16Cl2N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(3-Nitro-phenyl)-2,5-diphenyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B371211.png)
![Ethyl [({[(3-chloro-1-benzothien-2-yl)carbonyl]amino}carbothioyl)sulfanyl]acetate](/img/structure/B371212.png)
![Ethyl 5-nitro-3-{[(2-phenylethyl)sulfanyl]methyl}-1-benzothiophene-2-carboxylate](/img/structure/B371215.png)
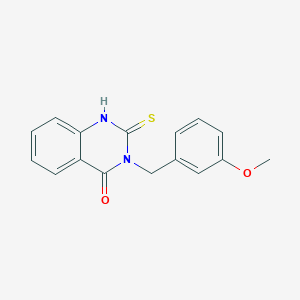

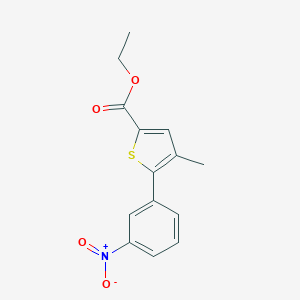
![2,2,6,6-Tetraphenyl[1,3]dioxolo[4,5-f][1,3]benzodioxole](/img/structure/B371224.png)
![(5Z)-5-[(2-methoxynaphthalen-1-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B371226.png)
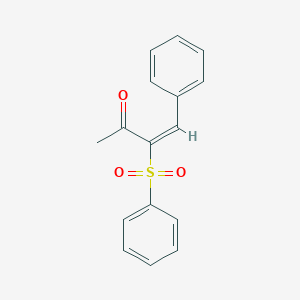
![4'-Cyano[1,1'-biphenyl]-4-yl 4-methoxy-3-(4-pentenyloxy)benzoate](/img/structure/B371228.png)
![5-(2,3-Difluoro-4-pentylphenyl)-2-{[4-(octyloxy)phenyl]ethynyl}pyrimidine](/img/structure/B371229.png)
